molecular formula C9H13ClN2O2 B2409120 Ethyl 6-(aminomethyl)picolinate hydrochloride CAS No. 359015-11-5

Ethyl 6-(aminomethyl)picolinate hydrochloride

Cat. No.: B2409120
CAS No.: 359015-11-5
M. Wt: 216.67
InChI Key: JHGXKXYTBMCRDX-UHFFFAOYSA-N
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Description

Ethyl 6-(aminomethyl)picolinate hydrochloride (CAS 359015-11-5) is a pyridine-derived compound with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol . It features a picolinate backbone substituted with an aminomethyl group at the 6-position, esterified with an ethyl group, and stabilized as a hydrochloride salt. This structural configuration confers reactivity at both the amino and ester functional groups, making it valuable in medicinal chemistry and ligand synthesis. Key properties include a purity of ≥95% and storage recommendations to maintain stability in cool, dry, and well-ventilated conditions .

Properties

IUPAC Name

ethyl 6-(aminomethyl)pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGXKXYTBMCRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(aminomethyl)picolinate hydrochloride typically involves the reaction of ethyl picolinate with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)picolinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted picolinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

1.1 Synthetic Routes

The synthesis of Ethyl 6-(aminomethyl)picolinate hydrochloride typically involves the reaction of ethyl picolinate with formaldehyde and ammonium chloride under acidic conditions. This process generates an intermediate imine, which is then reduced to yield the final product. The industrial production mirrors these laboratory methods but is scaled for higher yields and purity through techniques like recrystallization or chromatography.

1.2 Chemical Characteristics

  • Molecular Formula: C₁₁H₁₅ClN₂O₂
  • Molecular Weight: Approximately 216.66 g/mol
  • Solubility: Soluble in various organic solvents, enhancing its utility in pharmaceutical applications.

Scientific Research Applications

This compound has been extensively studied for its diverse applications:

Chemistry

  • Building Block for Synthesis: It serves as a precursor in synthesizing more complex molecules, facilitating the development of new chemical entities.

Biological Applications

  • Enzyme Studies: The compound is utilized in studying enzyme mechanisms, acting as a ligand in various biochemical assays. Its ability to interact with specific molecular targets allows researchers to explore biochemical pathways and enzyme activities.
  • Pharmacological Potential: Research indicates that this compound exhibits antimicrobial and anticancer properties. Preliminary studies show its potential as a lead compound for drug development, particularly in targeting cancer cells .

Medical Research

  • Therapeutic Investigations: Ongoing research is focused on its pharmacodynamics and pharmacokinetics, assessing how it interacts with biological systems to understand its therapeutic implications better.

Anticancer Activity

A study demonstrated that derivatives of this compound showed significant antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis through modulation of specific signaling pathways .

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit certain enzymes involved in cancer progression, making it a candidate for dual-target drug design aimed at PI3K and HDAC pathways .

Mechanism of Action

The mechanism of action of Ethyl 6-(aminomethyl)picolinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Ester Group Key Differences/Applications
This compound 359015-11-5 C₉H₁₃ClN₂O₂ 216.66 -CH₂NH₂·HCl Ethyl High nucleophilicity; used in ligand synthesis
Mthis compound 171670-23-8 C₈H₁₁ClN₂O₂ 202.64 -CH₂NH₂·HCl Methyl Shorter ester chain; lower solubility in organic solvents
Ethyl 6-(bromomethyl)picolinate hydrochloride 1956318-25-4 C₉H₁₂BrClNO₂ 280.56 -CH₂Br Ethyl Bromine as a leaving group; used in cross-coupling reactions
Ethyl 6-(hydroxymethyl)picolinate 41337-81-9 C₉H₁₁NO₃ 181.19 -CH₂OH Ethyl Hydroxyl group for oxidation or conjugation
Methyl 4-aminopyridine-2-carboxylate 850689-13-3 C₇H₈N₂O₂ 152.15 -NH₂ (4-position) Methyl Positional isomer; altered electronic properties

Reactivity and Functional Group Impact

  • Aminomethyl Group (-CH₂NH₂·HCl): Enhances nucleophilicity, enabling amide bond formation or metal coordination. The hydrochloride salt improves stability and solubility in polar solvents .
  • Bromomethyl Group (-CH₂Br) : A reactive site for nucleophilic substitution (e.g., Suzuki coupling), offering pathways to aryl or heteroaryl derivatives .
  • Hydroxymethyl Group (-CH₂OH) : Susceptible to oxidation (e.g., to carboxylic acids) or esterification, expanding utility in prodrug design .

Ester Group Influence

  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity, enhancing membrane permeability in drug candidates. Methyl esters, being smaller, may favor crystallinity and ease of purification .

Stability and Handling

  • Hydrochloride Salts: Improve compound stability and reduce hygroscopicity compared to free bases. For example, this compound is stored at room temperature, while the free base may require stricter controls .
  • Halogenated Derivatives : Bromine- or chlorine-substituted analogs (e.g., ethyl 6-(bromomethyl)picolinate hydrochloride ) are light-sensitive and require inert atmosphere storage .

Ligand Design and Metal Chelation

This compound serves as a precursor for ligands like H₃paada, which chelate Mn(II) and other metals. Its amino group facilitates covalent bonding to metal centers, critical for MRI contrast agents or catalytic systems .

Pharmaceutical Intermediate Utility

The compound’s amino group is pivotal in synthesizing kinase inhibitors or antimicrobial agents. For instance, analogs like mthis compound are intermediates in protease inhibitor development .

Biological Activity

Ethyl 6-(aminomethyl)picolinate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a picolinate framework with an aminomethyl substituent, suggests a diverse range of biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₁O₂
  • Molecular Weight : Approximately 216.66 g/mol
  • Solubility : Soluble in various solvents, enhancing its utility in pharmaceutical applications.

The compound is synthesized through the reaction of ethyl picolinate with formaldehyde and ammonium chloride under acidic conditions, leading to the formation of the desired hydrochloride salt.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of target molecules. This interaction can lead to changes in biochemical pathways, resulting in various biological effects such as:

  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, which is crucial in drug development.
  • Ligand Activity : It acts as a ligand in biochemical assays, facilitating the study of enzyme mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown promising results in inhibiting cancer cell proliferation through specific pathways, although further research is needed to elucidate its full potential and mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 6-(aminomethyl)picolinate HClC₉H₁₁N₁O₂Contains an aminomethyl group at the 6-position
Ethyl 4-bromopicolinateC₉H₉BrN₁O₂Bromine substitution at position 4
Ethyl 3-aminopicolinateC₉H₉N₂O₂Amino group at position 3

This compound stands out due to its specific structural features that influence its reactivity and biological properties compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies revealed that the compound induced apoptosis in cancer cell lines through caspase activation, suggesting a mechanism for its anticancer effects.
  • Enzyme Interaction Studies :
    • Investigations into enzyme interactions revealed that the compound could effectively inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Ethyl 6-(aminomethyl)picolinate hydrochloride?

To confirm the structure and purity of the compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR spectra to verify functional groups (e.g., ester, amine) and regiochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity and identify impurities. Reference standards for related hydrochlorides (e.g., Imp. E(EP) or Imp. A(EP)) can guide method development .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or MALDI-TOF.

Example table for impurity identification:

Impurity CodeNameCAS No.Key Functional Groups
MM0439.07(2RS)-1-[(1,1-Dimethyl-ethyl)amino]-...15148-92-2Amine, Hydroxyl
MM0369.05Methyl 4-Methyl-3-[[(2RS)-2-...n/aThiophene, Ester
Source: Pharmaceutical impurity standards

Q. What synthetic routes are commonly used to prepare this compound?

A typical approach involves:

  • Step 1 : Condensation of picolinic acid derivatives with ethyl chloroformate to form the ester.
  • Step 2 : Aminomethylation via reductive amination (e.g., using NaBH3_3CN or H2_2/Pd-C) under acidic conditions .
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in ethanol. Key considerations: Monitor reaction pH to avoid ester hydrolysis and use anhydrous conditions for amine stability .

Q. What stability parameters should be prioritized during storage of this compound?

  • Temperature : Store at 2–8°C to prevent thermal degradation.
  • Humidity : Use desiccants to avoid hygroscopic degradation, as hydrochlorides are prone to moisture absorption .
  • Light : Protect from UV exposure to prevent photolytic decomposition. Regularly validate stability via accelerated aging studies using HPLC and Karl Fischer titration for water content .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurity formation in this compound production?

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, higher temperatures may accelerate amination but increase byproduct formation .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates.
  • Purification : Employ flash chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the target compound from impurities like unreacted picolinate esters .

Q. How should contradictory data on the compound’s stability in aqueous vs. non-aqueous solvents be resolved?

  • Controlled Replicates : Conduct stability studies in both solvent systems under identical conditions (pH, ionic strength).
  • Advanced Analytics : Use LC-MS to identify degradation products. For instance, hydrolysis in aqueous buffers may yield 6-(aminomethyl)picolinic acid, while non-polar solvents may preserve the ester group .
  • Statistical Analysis : Apply ANOVA or t-tests to determine if observed differences are significant (p < 0.05). Reference guidelines from pharmaceutical stability testing .

Q. What strategies are effective for analyzing the catalytic or biological activity of derivatives of this compound?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying the amine or ester group) and test activity in enzymatic assays.
  • Kinetic Analysis : Use Michaelis-Menten models to quantify inhibition constants (KiK_i) or IC50_{50} values.
  • Cross-Study Validation : Compare results with structurally related compounds (e.g., articaine derivatives) to identify trends in reactivity or bioavailability .

Methodological Guidance for Data Presentation

  • Data Tables : Include retention times, NMR shifts, and purity percentages. Example:

    ParameterValueMethod
    HPLC Purity98.5%C18 column, 254 nm
    1H^1H-NMRδ 8.2 (d, 1H, Ar-H)DMSO-d6_6, 400 MHz
  • Statistical Reporting : Use ±SD for triplicate measurements and specify software (e.g., GraphPad Prism) .

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